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Compound of Interest

Compound Name:
2-(4-Iodophenyl)-n-

methylacetamide

Cat. No.: B8135178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of the compound 2-(4-
Iodophenyl)-n-methylacetamide, a molecule of interest in medicinal chemistry and materials

science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its

characterization. The information presented is based on established principles of spectroscopic

interpretation and data from structurally analogous compounds, providing a robust predictive

profile in the absence of comprehensive published spectra for this specific molecule.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 2-(4-Iodophenyl)-n-
methylacetamide from ¹H NMR, ¹³C NMR, IR, and MS analyses. These predictions are

derived from the analysis of similar compounds, including N-methyl-N-(p-tolyl)acetamide, N-(4-

methoxyphenyl)-N-methylacetamide, N-(4-Iodophenyl)acetamide, and N-methylacetamide.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.70 Doublet 2H Ar-H (ortho to I)

~7.05 Doublet 2H Ar-H (meta to I)

~3.65 Singlet 2H -CH₂-

~2.90 Singlet 3H N-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~170 C=O (amide)

~138 Ar-C (para to I)

~136 Ar-C (ipso to CH₂)

~130 Ar-C (ortho to I)

~93 Ar-C (ipso to I)

~45 -CH₂-

~27 N-CH₃

Table 3: Predicted IR Absorption Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-3100 Medium, Broad
N-H Stretch (if secondary

amide tautomer present)

~3050-3000 Weak Aromatic C-H Stretch

~2950-2850 Weak Aliphatic C-H Stretch

~1660 Strong C=O Stretch (Amide I)

~1590 Medium Aromatic C=C Stretch

~1520 Medium

N-H Bend (Amide II, if

secondary amide tautomer

present)

~820 Strong
para-disubstituted benzene C-

H Bend

~500 Medium C-I Stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Predicted Fragment

275 [M]⁺ (Molecular Ion)

232 [M - CH₃CO]⁺

148 [M - I]⁺

118 [C₇H₆I]⁺

91 [C₇H₇]⁺ (Tropylium ion)

43 [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8135178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5

mm broadband probe.

Sample Preparation: Approximately 10-20 mg of 2-(4-Iodophenyl)-n-methylacetamide is

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired at 298 K. A standard single-pulse

experiment is used with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time

of 4 s. A total of 16 scans are collected.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at 100 MHz using a proton-

decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 s, and an acquisition

time of 1.5 s are employed. Approximately 1024 scans are accumulated to achieve a

sufficient signal-to-noise ratio.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are

referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm

for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100

mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The

spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32

scans are co-added to improve the signal-to-noise ratio. A background spectrum of the

empty sample compartment is recorded prior to the sample measurement.
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Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum. The spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as an

Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,

methanol or dichloromethane) is injected into the gas chromatograph. The GC is used to

separate the analyte from any impurities and introduce it into the mass spectrometer.

Ionization: In the EI source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a quadrupole mass analyzer.

Data Acquisition and Processing: The detector records the abundance of each ion, and a

mass spectrum is generated by plotting ion intensity versus m/z. The data is processed using

the instrument's software to identify the molecular ion and major fragment ions.

Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and a

predicted fragmentation pathway for 2-(4-Iodophenyl)-n-methylacetamide in mass

spectrometry.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Predicted mass spectral fragmentation of 2-(4-Iodophenyl)-n-methylacetamide.

To cite this document: BenchChem. [Spectroscopic Profiling of 2-(4-Iodophenyl)-n-
methylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b8135178#spectroscopic-analysis-of-2-4-iodophenyl-
n-methylacetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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